Cas no 4258-83-7 ((16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione)

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid derivative characterized by a unique tetracyclic structure with acetyloxy and methyl substitutions at positions 21 and 16a, respectively. Its conjugated triene system (Δ1,4,9(11)) and diketone functionality at C-3 and C-20 contribute to its distinct reactivity and potential biological activity. The compound's structural modifications enhance stability and may influence receptor binding affinity, making it of interest in steroid research and pharmaceutical development. Its well-defined molecular architecture allows for precise study of structure-activity relationships in steroidal compounds. The acetyloxy group at C-21 offers a handle for further chemical modifications, expanding its utility as a synthetic intermediate.
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione structure
4258-83-7 structure
商品名:(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
CAS番号:4258-83-7
MF:C24H30O4
メガワット:382.4926
CID:1060883
PubChem ID:71312968

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 化学的及び物理的性質

名前と識別子

    • (16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • (16A)-21-(ACETYLOXY)-16-METHYL-PREGNA-1,4,9(11)-TRIENE-3,20-DIONE
    • [2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
    • (16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • 4258-83-7
    • 21-Acetoxy-16alpha-methylpregna-1,4,9-(11)-triene-3,20-dione
    • DTXSID20746953
    • (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
    • (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
    • インチ: InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1
    • InChIKey: SZOCJNYVWVFBFU-UWDGVYLJSA-N
    • ほほえんだ: CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

計算された属性

  • せいみつぶんしりょう: 382.21400
  • どういたいしつりょう: 382.21440943g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 832
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • PSA: 60.44000
  • LogP: 4.20880

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A187425-100mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
100mg
$ 1608.00 2023-04-19
TRC
A187425-50mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
50mg
$ 907.00 2023-04-19
TRC
A187425-5mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
5mg
$ 121.00 2023-09-09
TRC
A187425-10 mg
(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
10mg
$ 165.00 2022-01-13
TRC
A187425-10mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
10mg
$ 201.00 2023-09-09
TRC
A187425-100 mg
(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
100MG
$ 1320.00 2022-01-13
TRC
A187425-50 mg
(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
50mg
$ 745.00 2022-01-13
TRC
A187425-25 mg
(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
25mg
$ 385.00 2022-01-13
TRC
A187425-25mg
(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione
4258-83-7
25mg
$ 471.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-479543-2.5 mg
(16α)-21-(Acetyloxy)-16-methyl-d3-pregna-1,4,9(11)-triene-3,20-dione,
4258-83-7
2.5 mg
¥2,858.00 2023-07-11

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  1 min, < 3 °C
1.2 Solvents: Tetrahydrofuran ;  2 min, < 3 °C
1.3 Reagents: Chlorotrimethylsilane
1.4 Solvents: Tetrahydrofuran ;  23 min, < 2 °C; 12 min, < 2 °C
1.5 Reagents: Triethylamine
1.6 Reagents: Ammonium chloride Solvents: Water
1.7 Reagents: Peracetic acid Solvents: Dichloromethane ;  4 min, < 4 °C; 19 h, < 4 °C
1.8 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement
Hulcoop, David G.; Shapland, Peter D. P., Steroids, 2013, 78(12-13), 1281-1287

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Raw materials

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Preparation Products

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 関連文献

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dioneに関する追加情報

Compound CAS No 4258-83-7: (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

The compound with CAS No 4258-83-7, known as (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione, is a steroidal molecule with significant biological activity and potential therapeutic applications. This compound belongs to the class of pregnane derivatives, which are well-known for their role in various physiological processes and their use in drug development.

Recent studies have highlighted the importance of pregnane derivatives in the field of endocrinology and oncology. The structure of this compound includes a pregna skeleton with specific functional groups that contribute to its biological properties. The acetyloxy group at position 21 and the methyl group at position 16 are key features that influence its pharmacokinetics and bioavailability.

One of the most promising applications of this compound is in the treatment of hormone-dependent cancers, such as breast and prostate cancer. Research has shown that pregnane derivatives can modulate hormone receptors, making them potential candidates for endocrine therapy. The triene structure in this compound plays a crucial role in its ability to interact with these receptors.

In addition to its therapeutic potential, this compound has been studied for its role in inflammation and immune response. The dione functional groups at positions 3 and 20 have been linked to anti-inflammatory properties, which could be exploited in the development of novel anti-inflammatory agents.

The synthesis of (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione involves advanced organic chemistry techniques, including stereo-selective synthesis and functional group transformations. These methods ensure the production of high-purity compounds necessary for preclinical and clinical studies.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's molecular interactions. Molecular docking studies have provided insights into how this compound binds to target proteins, paving the way for rational drug design.

In conclusion, CAS No 4258-83-7 represents a valuable molecule with diverse applications in medicine and biology. Its unique structure and biological properties make it a subject of ongoing research and development.

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